(R)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
(3R)-1-[(2-methoxyphenyl)methyl]pyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O.2ClH/c1-15-12-5-3-2-4-10(12)8-14-7-6-11(13)9-14;;/h2-5,11H,6-9,13H2,1H3;2*1H/t11-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYYCGCSFNSARPY-NVJADKKVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CN2CCC(C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN2CC[C@H](C2)N.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of acyclic precursors or the reduction of pyrrole derivatives.
Introduction of the Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions, where a suitable methoxybenzyl halide reacts with the pyrrolidine ring.
Formation of the Dihydrochloride Salt: The final step involves the formation of the dihydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
®-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce primary or secondary amines.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a pyrrolidine ring substituted with a 2-methoxybenzyl group. Its synthesis typically involves:
- Formation of the Pyrrolidine Ring : Achieved through cyclization reactions involving amino acids or alcohols.
- Introduction of the 2-Methoxybenzyl Group : Accomplished via reductive amination techniques.
- Dihydrochloride Salt Formation : Finalized by treating the free amine with hydrochloric acid.
This synthetic pathway ensures high yield and purity, which are critical for biological studies.
Scientific Research Applications
The applications of (R)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride span several domains:
Medicinal Chemistry
- Therapeutic Development : The compound shows promise in drug discovery, particularly for psychiatric disorders due to its interaction with neurotransmitter systems.
- Mechanism of Action : It may exert its effects through:
- Receptor Binding : Interacting with neurotransmitter receptors to modulate neuronal signaling pathways.
- Enzyme Inhibition : Potentially inhibiting enzymes involved in neurotransmitter metabolism, thereby affecting synaptic transmission.
Biological Research
- Studying Biological Processes : Used to investigate the function of specific proteins and enzymes.
- Antidepressant Activity : Research indicates that this compound can reduce depressive-like behaviors in rodent models, suggesting its potential as an antidepressant agent.
Material Science
- Synthesis of Fine Chemicals : Employed as an intermediate in the production of various fine chemicals, enhancing its utility in industrial applications.
Antidepressant Study
A notable study evaluated the effects of this compound on depressive behaviors in rodents. The results indicated significant reductions in these behaviors when administered at specific dosages, highlighting its potential as a therapeutic agent for depression.
Antipsychotic Evaluation
In comparative analyses with established antipsychotic drugs like clozapine, this compound demonstrated efficacy in attenuating hyperlocomotion induced by phencyclidine (PCP). Behavioral assays confirmed its potential as an antipsychotic agent.
Mechanism of Action
The mechanism of action of ®-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, enzymes, or ion channels. The methoxybenzyl group plays a crucial role in modulating the compound’s binding affinity and selectivity towards its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Benzyl Derivatives
a. Positional Isomers
- This positional change could enhance metabolic stability or solubility .
- (R)-1-(4-Nitrobenzyl)pyrrolidin-3-amine dihydrochloride (CAS: 1286208-71-6):
b. Enantiomeric Forms
Heterocyclic and Protected Analogs
a. Heterocyclic Substitutions
- (3R)-1-(Pyrazin-2-yl)pyrrolidin-3-amine dihydrochloride (CAS: 1365937-15-0):
- Similarity score to the target compound: 0.89 .
b. Protected Intermediates
- (R)-1-Boc-3-aminomethylpyrrolidine hydrochloride (CAS: 916214-31-8): The tert-butoxycarbonyl (Boc) group protects the amine during synthesis. Molecular formula: C₁₀H₂₀N₂O₂·HCl (MW: 236.7).
Physicochemical and Commercial Properties
Biological Activity
(R)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride is a synthetic compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics and biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle known for its diverse biological activities. The methoxybenzyl substituent is crucial for modulating its binding affinity and selectivity towards various biological targets.
The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets, including:
- Neurotransmitter Receptors : The compound may act as an agonist or antagonist at neurotransmitter receptors, influencing neuronal communication and function.
- Enzymatic Pathways : It may modulate enzymes involved in neurotransmitter synthesis and degradation, potentially affecting signaling pathways related to neurotransmission.
Neuropharmacological Effects
Research indicates that this compound exhibits promising neuropharmacological properties. Studies have shown that compounds with similar structures can influence dopaminergic and serotonergic systems, leading to potential applications in treating neurological disorders.
Antimicrobial Activity
Preliminary studies suggest that pyrrolidine derivatives can exhibit antibacterial and antifungal properties. While specific data on this compound's antimicrobial activity is limited, related compounds have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, a comparison with structurally similar compounds can be insightful. The following table summarizes key differences:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Methoxy group on benzyl | Potential neuropharmacological effects |
| (S)-1-(2-Chlorobenzyl)pyrrolidin-3-amine dihydrochloride | Chlorine substituent | Different receptor interaction profile |
| (S)-1-(2-Hydroxybenzyl)pyrrolidin-3-amine dihydrochloride | Hydroxyl group | May enhance solubility and reactivity |
This comparison illustrates how variations in substituents can significantly influence biological activity and pharmacological properties.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrrolidine derivatives, contributing to the understanding of their potential therapeutic applications:
- Neuropharmacology : A study highlighted the modulation of serotonin receptors by pyrrolidine derivatives, suggesting potential use in anxiety and depression treatments.
- Antimicrobial Studies : In vitro tests on related pyrrolidine compounds demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria with MIC values ranging from 0.0039 to 0.025 mg/mL .
- Cytotoxicity Assays : Compounds structurally similar to this compound were evaluated for antiproliferative effects against cancer cell lines, showing varying degrees of cytotoxicity .
Q & A
Q. What are the recommended synthetic routes for (R)-1-(2-Methoxybenzyl)pyrrolidin-3-amine dihydrochloride?
- Methodological Answer : The synthesis typically involves reductive amination between a pyrrolidin-3-amine precursor and 2-methoxybenzaldehyde, followed by chiral resolution to isolate the (R)-enantiomer. For example, similar protocols in EP 4 374 877 A2 ( ) describe the use of chiral catalysts or chromatographic separation (e.g., chiral HPLC) to achieve enantiomeric purity. Post-synthesis, the free base is converted to the dihydrochloride salt via HCl treatment in anhydrous conditions. Critical parameters include reaction temperature (0–25°C), solvent choice (e.g., methanol or dichloromethane), and stoichiometric control of reducing agents (e.g., NaBH or NaBHCN) .
Q. How should researchers characterize the compound’s purity and enantiomeric excess (ee)?
- Methodological Answer :
- Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Compare retention times against known standards ().
- Enantiomeric Excess : Employ chiral stationary-phase HPLC (e.g., Chiralpak® AD-H column) with a hexane/isopropanol mobile phase. NMR analysis (e.g., H or F NMR) with chiral shift reagents (e.g., Eu(hfc)) can also resolve enantiomers .
- Mass Confirmation : LC-MS (ESI+) to verify molecular ion peaks and isotopic patterns consistent with the molecular formula .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation ().
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store in airtight containers at 2–8°C, protected from moisture and light. Stability data for analogs suggest decomposition above 40°C .
Advanced Research Questions
Q. How does the 2-methoxybenzyl substituent influence the compound’s pharmacological activity?
- Methodological Answer : Structure-activity relationship (SAR) studies on benzyl-pyrrolidine derivatives ( ) indicate that electron-donating groups (e.g., methoxy) enhance binding to amine receptors (e.g., σ or 5-HT) by increasing lipophilicity and π-π interactions. To validate:
- Perform competitive radioligand binding assays against target receptors.
- Compare logP values (via shake-flask method) and computational docking (e.g., AutoDock Vina) to correlate substituent effects with activity .
Q. What challenges arise in scaling up synthesis while maintaining chiral integrity?
- Methodological Answer :
- Catalyst Optimization : Use asymmetric catalysis (e.g., Ru-BINAP complexes) to enhance enantioselectivity at scale.
- Process Monitoring : Implement in-line FTIR or PAT (Process Analytical Technology) to track reaction progress and ee in real time.
- Crystallization : Leverage diastereomeric salt formation (e.g., with L-tartaric acid) for chiral enrichment, as described for related pyrrolidine derivatives () .
Q. How can conflicting solubility data in polar vs. nonpolar solvents be resolved?
- Methodological Answer :
- Experimental Validation : Conduct saturation solubility assays in DMSO, water, and ethanol at 25°C using UV-Vis spectroscopy.
- Dynamic Light Scattering (DLS) : Assess aggregation behavior in aqueous buffers (pH 1–7.4).
- Computational Prediction : Use Hansen solubility parameters (HSPiP software) to model solvent compatibility. For analogs, solubility in water is typically <1 mg/mL, while DMSO solubility exceeds 50 mg/mL () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
